molecular formula C10H16N2O6 B12113659 2-(2-Acetamidopropanoylamino)pentanedioic acid

2-(2-Acetamidopropanoylamino)pentanedioic acid

Cat. No.: B12113659
M. Wt: 260.24 g/mol
InChI Key: OYEKBFDGDPUIGZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-ALA-GLU-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, alanine, to the resin. Subsequent amino acids, such as glutamic acid, are added one by one through a series of coupling and deprotection steps. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

Industrial production of AC-ALA-GLU-OH can be achieved through large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Solution-phase synthesis involves the use of protecting groups to prevent unwanted side reactions and can be scaled up more easily than SPPS .

Chemical Reactions Analysis

Types of Reactions

AC-ALA-GLU-OH can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AC-ALA-GLU-OH can lead to the formation of corresponding oxo derivatives, while reduction can yield the corresponding alcohols .

Scientific Research Applications

AC-ALA-GLU-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in cellular processes and as a model compound for understanding peptide interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes.

    Industry: Utilized in the production of peptide-based hydrogels and other materials .

Mechanism of Action

The mechanism of action of AC-ALA-GLU-OH involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of certain proteases by binding to their active sites and preventing substrate access. This interaction is mediated by hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-L-alanyl-L-aspartic acid (AC-ALA-ASP-OH): Similar structure but contains aspartic acid instead of glutamic acid.

    N-acetyl-L-alanyl-L-valine (AC-ALA-VAL-OH): Contains valine instead of glutamic acid.

    N-acetyl-L-alanyl-L-lysine (AC-ALA-LYS-OH): Contains lysine instead of glutamic acid .

Uniqueness

AC-ALA-GLU-OH is unique due to its specific combination of alanine and glutamic acid, which imparts distinct chemical and biological properties. Its ability to form stable peptide bonds and interact with various molecular targets makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(2-acetamidopropanoylamino)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O6/c1-5(11-6(2)13)9(16)12-7(10(17)18)3-4-8(14)15/h5,7H,3-4H2,1-2H3,(H,11,13)(H,12,16)(H,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEKBFDGDPUIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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